molecular formula C5H11NO4S2 B2797062 1,1-Dioxothiane-4-sulfonamide CAS No. 1250073-44-9

1,1-Dioxothiane-4-sulfonamide

Cat. No. B2797062
CAS RN: 1250073-44-9
M. Wt: 213.27
InChI Key: JMFNEDGXMKPKKZ-UHFFFAOYSA-N
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Description

1,1-Dioxothiane-4-sulfonamide is an organic compound with the molecular formula C5H11NO4S2 and a molecular weight of 213.28 . It is used in various research and development applications .


Molecular Structure Analysis

The molecular structure of 1,1-Dioxothiane-4-sulfonamide consists of a six-membered ring with sulfur and oxygen atoms, along with a sulfonamide group .


Physical And Chemical Properties Analysis

The boiling point of 1,1-Dioxothiane-4-sulfonamide is predicted to be 508.5±60.0 °C, and its density is predicted to be 1.55±0.1 g/cm3 . The compound’s pKa is predicted to be 9.98±0.20 .

Scientific Research Applications

Synthesis of Sulfonamide Derivatives

The synthesis of new sulfonamide derivatives through electrochemical methods has been explored, highlighting a one-pot procedure for producing these derivatives with potential biological significance. This method emphasizes environmentally friendly practices, avoiding toxic reagents, and is significant in developing new pharmaceuticals and other applications (Nematollahi, Davarani, Mirahmadpour, & Varmaghani, 2014).

Preferential Solvation Parameters

The study of preferential solvation parameters in 1,4-dioxane + water binary mixtures sheds light on the solvation effects on sulfonamides. This research is crucial for understanding the interaction of sulfonamides with different solvents, which is fundamental in drug formulation and delivery (Delgado, Peña, & Martínez, 2014).

Carbonic Anhydrase Inhibition

Research on aromatic sulfonamide inhibitors of carbonic anhydrases reveals their potential in therapeutic applications. These inhibitors show varying degrees of activity against different isoenzymes, suggesting their role in the treatment and diagnosis of various diseases (Supuran, Maresca, Gregáň, & Remko, 2013).

Advanced Synthesis Techniques

The development of efficient synthesis methods for important functional groups like sulfonamides is crucial in medicinal chemistry. Studies focusing on the oxidation of sulfenamide functionality, leading to the efficient synthesis of various sulfonamide compounds, are foundational for pharmaceutical advancements (Larsen & Roberts, 1986).

Antimicrobial Activity and Docking Study

The synthesis and evaluation of novel sulfonamide derivatives for antimicrobial activities highlight their potential in combating various bacterial strains. Molecular docking studies further elucidate the interaction of these compounds with bacterial proteins, offering insights into drug design and development (Hussein, 2018).

properties

IUPAC Name

1,1-dioxothiane-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S2/c6-12(9,10)5-1-3-11(7,8)4-2-5/h5H,1-4H2,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFNEDGXMKPKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dioxothiane-4-sulfonamide

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